molecular formula C12H22O2 B093157 Methyl 4-tert-butylcyclohexanecarboxylate CAS No. 17177-76-3

Methyl 4-tert-butylcyclohexanecarboxylate

Cat. No.: B093157
CAS No.: 17177-76-3
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butylcyclohexanecarboxylate, also known as Methyl dihydrojasmonate, is an organic compound that belongs to the class of cyclohexanecarboxylates. It is a colorless liquid with a pleasant jasmine-like odor and is used extensively in the fragrance industry. However, this compound has also found applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate is believed to act as an olfactory receptor agonist, activating specific receptors in the nasal cavity that are responsible for detecting odors. It has been shown to have a high affinity for the human olfactory receptor OR1A1, which is involved in the detection of floral and fruity odors.
Biochemical and Physiological Effects:
This compound 4-tert-butylcyclohexanecarboxylate has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity and to exhibit anti-inflammatory properties. It has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior in mice.

Advantages and Limitations for Lab Experiments

Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined structure and is commercially available in high purity. However, one limitation of using this compound 4-tert-butylcyclohexanecarboxylate in lab experiments is its cost, as it is a relatively expensive compound compared to other fragrance ingredients.

Future Directions

There are several future directions for research involving Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate. One area of interest is the development of new synthetic routes to produce this compound 4-tert-butylcyclohexanecarboxylate and related compounds. Another area of research is the investigation of the mechanism of action of this compound 4-tert-butylcyclohexanecarboxylate and its interaction with olfactory receptors. Additionally, there is potential for the use of this compound 4-tert-butylcyclohexanecarboxylate in the development of new fragrances and cosmetic products.

Scientific Research Applications

Methyl 4-tert-butylcyclohexanecarboxylate 4-tert-butylcyclohexanecarboxylate has found several applications in scientific research. It has been used as a model compound to study the oxidation of cyclic ketones and the synthesis of chiral compounds. It has also been used as a fragrance ingredient in perfumes and cosmetic products.

Properties

IUPAC Name

methyl 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJSSYBIZVGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199677
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-75-2
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 630 g of methanol was dissolved 203 g of 4-tert-butylcyclohexanecarboxylic acid. The solution was combined with 0.54 g of conc. sulfuric acid and heated under reflux for 72 hours. The reaction solution was allowed to cool to room temperature, 18 g of 2.5 wt % sodium hydroxide/methanol mixture was added, and the solvent was distilled off in vacuum from the reaction solution. The crude oil was purified by vacuum distillation, obtaining 207 g of methyl 4-tert-butylcyclohexanecarboxylate as colorless liquid (yield 95%, isomer ratio 76:24).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Three
Quantity
630 g
Type
solvent
Reaction Step Three

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